4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Overview
Description
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the para position of the aniline ring and an ethoxyphenyl group attached through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the ethoxyphenyl group.
4-Ethoxybenzaldehyde: Contains the ethoxyphenyl group but lacks the bromine atom and the imine linkage.
N-[(E)-(4-ethoxyphenyl)methylidene]aniline: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is unique due to the presence of both the bromine atom and the ethoxyphenyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAHUGXXVLROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347894 | |
Record name | 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66693-57-0 | |
Record name | 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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